Cas no 112022-81-8 ((S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene))

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl oxazaborolidine
- (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-2-Methyl-CBS-oxazaborolidine
- (S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF
- (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in toluene
- (S)-(?)-2-Methyl-CBS-oxazaborolidine
- (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
- (S)-2-Methyl-CBS-oxazaborolidine, 1M in toluene
- (S)-3,3-Diphenyl-1-Methyltetrahydro-1H,3H-Pyrrolo[1,2-c][1,3,2]Oxazaborole
- (S)-Methyl Oxazaborolidine(S-CBS)
- (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene [(S)-Methyloxazaborolidine] (S)-CBS Catalyst
- (3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene
- (S)-2-Methyl-CBS-oxazaborolidine, 1M soln. in toluene
- (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene [(S)-Methyloxazaborolidine] Corey Catalyst
- (S)-Tetrahydro-1-Methyl-3,3-Triphenyl-1H,3H-Pyrrolo[1,2-c][1,3,2]Oxazaborole
- (S)-Me-CBS Catalyst
- (S)-ME CBS
- (s)-methyl
- (S)-Tetrahydro-1-Methyl-3
- 1-(S)-methyl CBS oxazaborolidine
- (S)-(+)-Methyl-CBS-oxazaborolidine
- (S)-2-Methyl-CBS-oxazaborolidine ,98%
- Corey catalyst
- (S)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-Methyl-CBS-oxazaborolidine
- (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-METHYL-CBS
- S-(-)-2-Methyl-CBS-oxazaborolidine
- (S)-Me-CBS
- (S)-1-methyl-3,3-diphenylhexahydropyrrolo-[1,2-c][1,3,2]oxazaborole
- (S)-(-)-2-Methyl-CBS-oxazaborolidine, >=95%
- (S)-2-METHYL-CBS-OXAZABOROLIDINE MONOHYDRATE
- SCHEMBL263582
- MFCD00078439
- AC-9535
- (3as)-tetrahydro-1-methyl-3,3-diphenyl-3h-pyrrolo[1,2-c][1,3,2]oxazaborole
- (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-2-methyl-CBS-oxazaborolidine(THF)
- (S)-(-)-2-methyl-CBS- oxazaborolidine
- F11434
- (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c] [1,3,2] oxazaborol
- DS-3373
- (S)-3,3-Diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole 1M in toluene
- (S)-2-methyl-CBS oxazaborolidine
- (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c]1,3,2 oxazaborol
- D2131
- BCP11653
- (S)-tetrahydro-1-methyl-3,3-diphenyl-1H ,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene
- C18H20BNO
- EN300-7396289
- 1-Methyl-3,3-diphenyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole #
- Q-101082
- (3AS)-1-METHYL-3,3-DIPHENYLTETRAHYDRO-3H-PYRROLO[1,2-C][1,3,2]OXAZABOROLE
- SCHEMBL3311840
- AKOS015840981
- a,a-Diphenyl-L-prolinol methylboronic acid cycl-amide ester
- (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2] oxazaborole
- (3AS)-1-METHYL-3,3-DIPHENYL-TETRAHYDROPYRROLO[1,2-C][1,3,2]OXAZABOROLE
- (S)-tetrahydro-1-methyl-3,3-diphenyl-1 H,3 H-pyrrolo[1,2-c][1,3,2] oxazaborole
- (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborole
- D5912
- (3aS)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- (S)-tetrahydro-1-methyl-3,3-diphenyl-1 H,3H-pyrrolo[1,2-c]-[1,3,2]oxazaborole
- DTXSID60370458
- (S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole
- (S)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
- 112022-81-8
- (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2] oxazaborol
- (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (ca. 1mol/L in Toluene)
- (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
-
- MDL: MFCD00078439
- Inchi: 1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
- InChI Key: VMKAFJQFKBASMU-KRWDZBQOSA-N
- SMILES: O1B(C([H])([H])[H])N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C1(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 8492123
Computed Properties
- Exact Mass: 277.163794g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 277.163794g/mol
- Monoisotopic Mass: 277.163794g/mol
- Topological Polar Surface Area: 12.5Ų
- Heavy Atom Count: 21
- Complexity: 344
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Molecular Weight: 277.2
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White or cream solid
- Density: 0.942 g/mL at 25 °C
- Melting Point: 115-117°C
- Boiling Point: 111 °C
- Flash Point: Fahrenheit: 5 ° f < br / > Celsius: -15 ° C < br / >
- Refractive Index: n20/D 1.460
- Water Partition Coefficient: Hydrolyzes in water.
- PSA: 12.47000
- LogP: 3.48070
- Solubility: Not determined
- Sensitiveness: Air & Moisture Sensitive
- Color/Form: 1 M in THF
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1294 3/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-62-36/37-33-29-16
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Packing Group:II
- PackingGroup:II
- HazardClass:3
- Risk Phrases:R36/37/38
- Safety Term:3
- Storage Condition:room temp
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 107724-25G |
(S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF |
112022-81-8 | 25G |
¥ 738 | 2022-04-26 | ||
TRC | M295205-5ml |
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) |
112022-81-8 | 5ml |
$98.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124083-500g |
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) |
112022-81-8 | 95% | 500g |
¥2762.90 | 2023-09-02 | |
Oakwood | 043436-25g |
(S)-3,3-Diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole 1M in toluene |
112022-81-8 | 25g |
$250.00 | 2024-07-19 | ||
TRC | M295205-50ml |
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) |
112022-81-8 | 50ml |
$552.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012960-25ml |
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) |
112022-81-8 | 1.0mol/L in Toluene | 25ml |
¥592 | 2023-09-10 | |
Alichem | A109000216-500mg |
(S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole |
112022-81-8 | 97% | 500mg |
$980.00 | 2023-09-04 | |
Alichem | A109000216-1g |
(S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole |
112022-81-8 | 97% | 1g |
$1685.00 | 2023-09-04 | |
BAI LING WEI Technology Co., Ltd. | 107724-5G |
(S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF |
112022-81-8 | 5G |
¥ 233 | 2022-04-26 | ||
abcr | AB178719-1 g |
(S)-2-Methyl-CBS-oxazaborolidine, 98%; . |
112022-81-8 | 98% | 1g |
€77.20 | 2023-06-23 |
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Related Literature
-
Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
-
Sreejith P. Shankar,Monika Jagodzinska,Luciana Malpezzi,Paolo Lazzari,Ilaria Manca,Iain R. Greig,Monica Sani,Matteo Zanda Org. Biomol. Chem. 2013 11 2273
-
Yan Zhang,Yikang Wu Org. Biomol. Chem. 2010 8 4744
-
Marta Domínguez,Rosana álvarez,Emma Borràs,Jaume Farrés,Xavier Parés,Angel R. de Lera Org. Biomol. Chem. 2006 4 155
-
Yi Man,Shaomin Fu,Juan Chen,Bo Liu Org. Biomol. Chem. 2018 16 5043
Additional information on (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
Introduction to (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) and Its Applications in Modern Chemistry
CAS No. 112022-81-8 is a critical reagent in the field of asymmetric synthesis, particularly known for its role as a chiral auxiliary in the reduction of ketones and aldehydes. This compound, specifically formulated as (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene), has garnered significant attention due to its high enantioselectivity and efficiency in catalytic processes. The toluene solution format enhances its solubility and reactivity, making it an invaluable tool for chemists working on complex organic transformations.
The development of asymmetric synthesis techniques has been revolutionized by the introduction of chiral auxiliaries like (S)-2-Methyl-CBS-oxazaborolidine. These compounds enable the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. The CAS No. 112022-81-8 identifier ensures precise identification and regulatory compliance, facilitating its use in both academic and industrial settings.
In recent years, there has been a surge in research focused on optimizing catalytic systems for asymmetric reductions. The use of boron-containing oxazaborolidines, such as (S)-2-Methyl-CBS-oxazaborolidine, has shown remarkable success in achieving high yields and enantiomeric excesses. For instance, studies have demonstrated its effectiveness in reducing α,β-unsaturated carbonyl compounds with excellent selectivity, which is crucial for the synthesis of biologically active molecules.
The toluene solution format of (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) offers several advantages over other solvents. Toluene provides a stable environment for the chiral auxiliary, ensuring consistent performance across multiple reactions. This solubility also allows for easy integration into large-scale synthesis processes, making it a preferred choice for industrial applications. Additionally, the high concentration (1 M) ensures that the reagent is readily available for immediate use, reducing reaction times and improving overall efficiency.
One of the most compelling aspects of (S)-2-Methyl-CBS-oxazaborolidine is its versatility in synthetic applications. It has been successfully employed in the reduction of various ketones and aldehydes, including those with sensitive functional groups. This adaptability makes it a valuable asset in the chemist's toolkit, particularly when dealing with complex molecular architectures. Recent studies have also explored its use in flow chemistry systems, where controlled reaction conditions further enhance its efficacy.
The impact of chiral auxiliaries like (S)-2-Methyl-CBS-oxazaborolidine extends beyond simple reductions. They play a pivotal role in constructing enantiomerically pure intermediates that are essential for drug development. For example, the synthesis of β-blockers and antiviral agents often relies on such chiral transformations. The ability to produce these compounds with high enantiomeric purity has significantly advanced the pharmaceutical industry, leading to more effective and safer medications.
Advances in computational chemistry have also contributed to the optimization of reactions involving (S)-2-Methyl-CBS-oxazaborolidine. Molecular modeling studies have provided insights into the mechanism of action, allowing chemists to fine-tune reaction conditions for maximum yield and selectivity. These computational tools are particularly useful in predicting the behavior of complex systems, thereby reducing experimental trial-and-error.
The environmental impact of chemical synthesis is another area where (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) stands out. By enabling more efficient reactions with higher yields, it helps minimize waste generation and reduce the need for excessive reagent usage. This aligns with growing trends toward green chemistry principles, where sustainability is a key consideration. Furthermore, the toluene solvent can be recovered and recycled through various purification techniques, further enhancing the ecological footprint of these processes.
In conclusion, CAS No. 112022-81-8 represents a significant advancement in asymmetric synthesis technology. The specialized formulation of (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) offers unparalleled efficiency and selectivity in catalytic reductions. Its broad applicability across various synthetic challenges makes it an indispensable tool for modern chemists working on pharmaceuticals and fine chemicals. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
112022-81-8 ((S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)) Related Products
- 127986-84-9(Bis(2-naphthyl)-(2S)-pyrrolidin-2-ylmethanol)
- 155268-88-5((4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine)
- 110529-22-1((s)-α,α-Diphenylmethylprolinol)
- 112068-01-6((S)-Diphenyl(pyrrolidin-2-yl)methanol)
- 131180-63-7(2-Pyrrolidinemethanol, a,a-bis(3,5-dimethylphenyl)-, (2S)-)
- 22348-32-9((R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol)
- 112022-81-8((S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene))
- 112022-83-0((R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene))
- 144119-12-0((R)-(1-Methylpyrrolidin-2-yl)diphenylmethanol)
- 145238-45-5(1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-)

